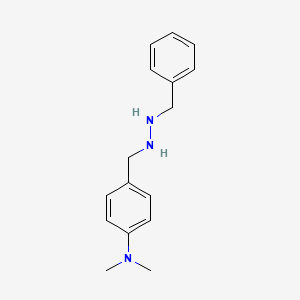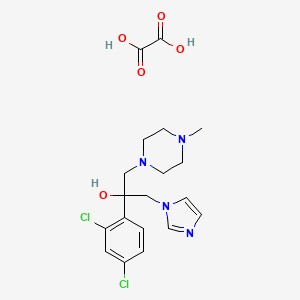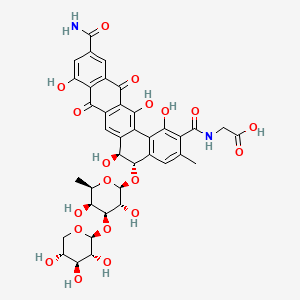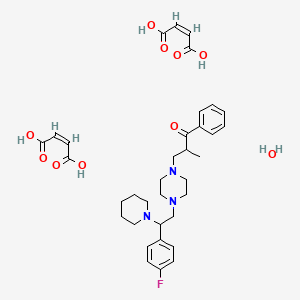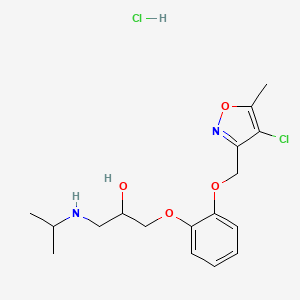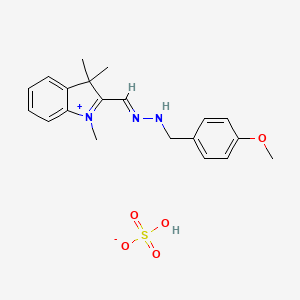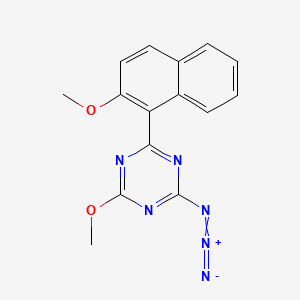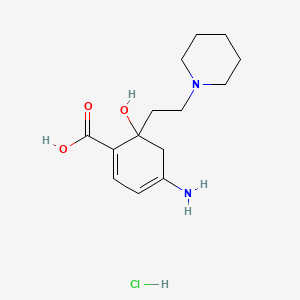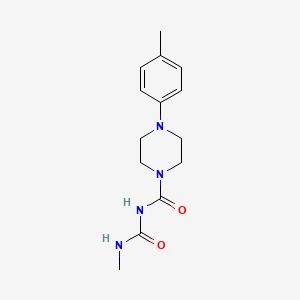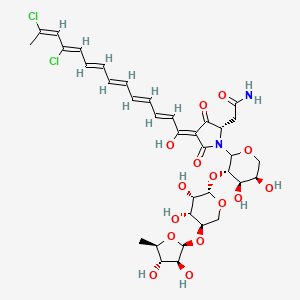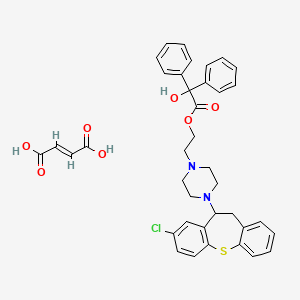
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a benziloyloxyethyl group, and a dihydrodibenzo thiepin core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
The synthesis of 11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Dihydrodibenzo Thiepin Core: This step involves the cyclization of appropriate precursors to form the dihydrodibenzo thiepin structure. Common reagents used in this step include chlorinating agents and catalysts to facilitate the cyclization process.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the dihydrodibenzo thiepin core.
Attachment of the Benziloyloxyethyl Group: This step involves the esterification of the piperazine derivative with benziloyl chloride in the presence of a base to form the benziloyloxyethyl group.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, which enhances the compound’s solubility and stability.
Analyse Des Réactions Chimiques
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine sites. Common reagents for these reactions include alkyl halides and amines, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes, such as the synthesis of polymers and catalysts.
Mécanisme D'action
The mechanism of action of 11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring and benziloyloxyethyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
11-(4-(2-Benziloyloxyethyl)piperazino)-2-chloro-10,11-dihydrodibenzo(b,f)thiepin maleate can be compared with other similar compounds, such as:
Ziprasidone: A compound with a similar piperazine ring and benzisothiazole structure, used as an antipsychotic medication.
Loxapine: Another antipsychotic with a dibenzoxazepine core, similar to the dihydrodibenzo thiepin structure.
Amoxapine: A tricyclic antidepressant with a dibenzoxazepine structure, sharing similarities with the dihydrodibenzo thiepin core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in the other compounds.
Propriétés
Numéro CAS |
86490-14-4 |
|---|---|
Formule moléculaire |
C38H37ClN2O7S |
Poids moléculaire |
701.2 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C34H33ClN2O3S.C4H4O4/c35-28-15-16-32-29(24-28)30(23-25-9-7-8-14-31(25)41-32)37-19-17-36(18-20-37)21-22-40-33(38)34(39,26-10-3-1-4-11-26)27-12-5-2-6-13-27;5-3(6)1-2-4(7)8/h1-16,24,30,39H,17-23H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
BPUDSKCFSPRMMF-WLHGVMLRSA-N |
SMILES isomérique |
C1CN(CCN1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4CC5=CC=CC=C5SC6=C4C=C(C=C6)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4CC5=CC=CC=C5SC6=C4C=C(C=C6)Cl.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


